1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
CAS No.: 1327192-72-2
Cat. No.: VC11872041
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327192-72-2 |
|---|---|
| Molecular Formula | C9H13N3O |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | (2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C9H13N3O/c1-11-8(4-5-10-11)9(13)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
| Standard InChI Key | LARSAWNACGXSLD-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C(=O)N2CCCC2 |
| Canonical SMILES | CN1C(=CC=N1)C(=O)N2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted with a methyl group and a pyrrolidine-1-carbonyl group. The pyrrolidine moiety introduces a saturated five-membered nitrogen ring, enhancing the molecule’s conformational flexibility and potential for hydrogen bonding.
Synthesis Methods and Reaction Pathways
The synthesis of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole typically involves a two-step process:
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, methyl hydrazine reacts with acetylacetone under acidic conditions to form 1-methylpyrazole intermediates.
Acylation with Pyrrolidine-1-carbonyl Chloride
The intermediate is then acylated using pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. This step proceeds via nucleophilic acyl substitution, where the pyrazole nitrogen attacks the electrophilic carbonyl carbon.
Reaction Scheme:
Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields above 70%.
Analytical Characterization Techniques
To confirm the compound’s structure and purity, multiple analytical methods are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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-NMR: Peaks at δ 2.1–2.3 ppm correspond to the methyl group, while pyrrolidine protons appear as multiplet signals between δ 1.8–3.5 ppm.
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-NMR: The carbonyl carbon resonates at δ 170–175 ppm, confirming successful acylation.
Infrared (IR) Spectroscopy
A strong absorption band near 1650–1700 cm corresponds to the carbonyl (C=O) stretch.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection at 254 nm is used to assess purity, typically exceeding 95%.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Pyrazole Derivatives
| Compound | Substituents | Bioactivity |
|---|---|---|
| 1-Methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole | Methyl, pyrrolidine carbonyl | Kinase inhibition (predicted) |
| 5-(Morpholinocarbonyl)-1H-pyrazole | Morpholine carbonyl | Antifungal |
| 1-Phenyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole | Phenyl, pyrrolidine carbonyl | Anti-inflammatory |
The methyl group in this compound likely reduces metabolic degradation compared to bulkier substituents, improving pharmacokinetic profiles.
Future Perspectives in Research and Development
Key areas for future investigation include:
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Mechanistic Studies: Elucidating interactions with biological targets using X-ray crystallography.
-
Toxicology Profiles: Assessing acute and chronic toxicity in preclinical models.
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Formulation Development: Enhancing solubility via prodrug strategies or nanoencapsulation.
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